molecular formula C7H3Cl2F2NO3 B3110817 1,3-Dichloro-2-difluoromethoxy-5-nitrobenzene CAS No. 1806351-69-8

1,3-Dichloro-2-difluoromethoxy-5-nitrobenzene

Cat. No.: B3110817
CAS No.: 1806351-69-8
M. Wt: 258 g/mol
InChI Key: RJHWNCHDYISUEU-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-difluoromethoxy-5-nitrobenzene is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, a methoxy group, and a nitro group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-difluoromethoxy-5-nitrobenzene typically involves the nitration of 1,3-dichloro-2-difluoromethoxybenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is often carried out in specialized reactors designed to handle the corrosive nature of the reagents used.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-difluoromethoxy-5-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

    Reduction: Formation of 1,3-dichloro-2-difluoromethoxy-5-aminobenzene.

    Oxidation: Formation of 1,3-dichloro-2-difluoromethoxy-5-nitrobenzoic acid.

Scientific Research Applications

1,3-Dichloro-2-difluoromethoxy-5-nitrobenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-difluoromethoxy-5-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-4-nitrobenzene
  • 1,4-Dichloro-2-nitrobenzene
  • 3,4-Dichloro-1-nitrobenzene
  • 1,3-Dichloro-5-nitrobenzene

Uniqueness

1,3-Dichloro-2-difluoromethoxy-5-nitrobenzene is unique due to the presence of both difluoromethoxy and nitro groups on the benzene ring, which imparts distinct chemical and biological properties compared to other dichloronitrobenzene isomers. This unique combination of functional groups makes it a valuable compound for various research applications.

Biological Activity

Overview

1,3-Dichloro-2-difluoromethoxy-5-nitrobenzene is a synthetic organic compound that has attracted attention due to its unique chemical structure and potential biological activities. Characterized by the presence of two chlorine atoms, two fluorine atoms, a methoxy group, and a nitro group on a benzene ring, this compound has been investigated for various biological properties, including antimicrobial and anticancer effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to generate reactive intermediates that interact with cellular components, leading to various biological effects. These effects are influenced by the compound's ability to form hydrogen bonds and its lipophilicity, which can affect absorption and permeability in biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer activity. Investigations into its effects on cancer cell lines have revealed cytotoxic properties, particularly in breast cancer models. The mechanism may involve inducing apoptosis or inhibiting cell proliferation through interaction with specific signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at certain concentrations, highlighting its potential as a broad-spectrum antimicrobial agent.
  • Cytotoxicity in Cancer Cells : In experiments involving MCF-7 (breast cancer) cells, this compound demonstrated dose-dependent cytotoxic effects. Further analysis showed that the compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
1,3-Dichloro-4-nitrobenzeneModerate antimicrobialDisruption of cell membrane
1,4-Dichloro-2-nitrobenzeneLow cytotoxicityInhibition of DNA synthesis
3,4-Dichloro-1-nitrobenzeneHigh anticancer activityInduction of apoptosis
This compound High antimicrobial and anticancer activity Bioreduction leading to reactive intermediates

Properties

IUPAC Name

1,3-dichloro-2-(difluoromethoxy)-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO3/c8-4-1-3(12(13)14)2-5(9)6(4)15-7(10)11/h1-2,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHWNCHDYISUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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